molecular formula C6H11ClO3 B177131 Ethyl 2-(2-chloroethoxy)acetate CAS No. 17229-14-0

Ethyl 2-(2-chloroethoxy)acetate

Cat. No. B177131
CAS RN: 17229-14-0
M. Wt: 166.6 g/mol
InChI Key: CVYKQPLWSDHSSV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroethoxy)acetate is a chemical compound with the molecular formula C6H11ClO3 . It is used in organic and chemical synthesis and can also be used in pharmaceutical API manufacturing . It is a useful research chemical .


Synthesis Analysis

The synthesis of Ethyl 2-(2-chloroethoxy)acetate involves using 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves using sulfuryl dichloride in dichloromethane at 0 - 20°C .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-chloroethoxy)acetate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight is 166.603 Da .


Physical And Chemical Properties Analysis

Ethyl 2-(2-chloroethoxy)acetate is a colorless transparent liquid. It has a density of 1.1±0.1 g/cm3, a boiling point of 228.2±15.0 °C at 760 mmHg, and a flash point of 95.6±19.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

  • Green Chemistry in Polymer Synthesis

    • Ethyl acetate, including derivatives like Ethyl 2-(2-chloroethoxy)acetate, is being explored as a green solvent for the synthesis of polymers such as Poly(2-ethyl-2-oxazoline) (PEtOx), which is significant in biomedical applications due to its water-solubility and commercial availability. This approach is aimed at enhancing pharmaceutical compliance and reducing environmental impact (Vergaelen et al., 2020).
  • Reactivity in Organic Synthesis

    • The compound exhibits unique reactivity with alcohols in the presence of silver carbonate, leading to the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. This reactivity, involving a chloromethyl ether oxygen atom, is crucial in various synthetic applications (Aitken et al., 1986).
  • Corrosion Inhibition Studies

    • Ethyl 2-(2-chloroethoxy)acetate derivatives are studied in the context of corrosion inhibition for metals like copper. Quantum chemical calculations are utilized to understand the relationship between molecular structures of such compounds and their efficiency as corrosion inhibitors (Zarrouk et al., 2014).
  • Optimization of Synthesis Processes

    • The compound has been used in the synthesis of various chemical intermediates, like ethyl(2-phthalimidoethoxy)acetate, with process optimizations using factorial design to enhance yield and reduce side products (Synoradzki et al., 2005).
  • Synthesis of Medical Compounds

    • Ethyl 2-(2-chloroethoxy)acetate has been employed in the synthesis of pharmaceuticals such as Efletirizine hydrochloride, demonstrating its relevance in drug development (Mai Lifang, 2011).
  • Oligonucleotide Synthesis

    • In oligonucleotide synthesis, the 1-(2-chloroethoxy)ethyl group, related to Ethyl 2-(2-chloroethoxy)acetate, is used to protect the 2'-hydroxyl group, showing its importance in the field of genetic engineering and molecular biology (Yamakage et al., 1989).
  • Environmental Applications

    • The compound is studied for its potential in environmental applications, such as in the determination of extractable organic halogens (EOX) from contaminated soil, sediment, and sewage sludge (Reemtsma & Jekel, 1996).
  • Antiviral Research

    • Research has been conducted on N-substituted pyrimidine acyclic nucleosides synthesized from Ethyl 2-(2-chloroethoxy)ethyl acetate for their antiviral activity against hepatitis B virus, highlighting the compound's significance in the development of new antiviral drugs (Abdel-Rahman et al., 2009).

Safety And Hazards

Ethyl 2-(2-chloroethoxy)acetate is classified as a dangerous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYKQPLWSDHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449997
Record name Ethyl 2-(2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroethoxy)acetate

CAS RN

17229-14-0
Record name Acetic acid, 2-(2-chloroethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17229-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 mL (112 mmol) of ethyl diethoxyacetate, 16 mL (224 mmol) of acetyl chloride and 60 mg (0.2 mmol) of iodine are placed in a round-bottomed flask and heated at 50° C. for 24 hours. The reaction progress is monitored by NMR. The excess acetyl chloride is removed by evaporation under vacuum. 19 g (100%) of ethyl chloroethoxyacetate are obtained in the form of a liquid colored brown by the residual iodine.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

54.1 g (390 mmol) M24 obtained from the preceding reaction step was dissolved in 380 ml absolute ethanol and 9 ml conc. H2SO4 was added. The mixture was heated at reflux for 18 hours. Most of the ethanol was evaporated and the residue was dissolved in 400 ml CHCl3/100 ml water and basified with powder NaHCO3. The organic phase was washed with 2×400 ml saturated NaHCO3 and dried over Na2SO4. The solvent was evaporated to afford 58.3 g clear oil (yield: 89%).
Name
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

A solution of 40 ml (224 mmol) of ethyl diethoxyacetate, 19 ml (268 mmol) of acetyl chloride and 0.1 g (0.45 mmol) of iodine is heated at 50° C. for 4 hours. Only 60% of the desired product is formed. The reaction medium is cooled to room temperature, 19 ml (268 mmol) of acetyl chloride are added and the medium is heated at 50° C. for a further 18 hours. The reaction medium is evaporated to dryness under vacuum. 36.3 g (100%) of crude ethyl chloroethoxyacetate are obtained.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods IV

Procedure details

A suspension of 25.0 g of sodium hydride (as a 60 % w/w suspension in mineral oil) in 100 ml of dimethylformamide was added dropwise to a solution of 50 g of 2-chloroethanol and 104 g of ethyl bromoacetate in 350 m of dimethylformamide at between -45° C. and -40° C., and the mixture was stirred at the same temperature for 1 hour, at between -30° C. and -25° C. for 2 hours, at -5° C. -5° C. for hour and then at room temperature for 2 hours. At the end of this time, it was concentrated by evaporation under reduced pressure, and 1000 ml of toluene were added to the residue. The solution was then washed with water, and the solvent was removed by evaporation under reduced pressure. Distillation gave 77.6 g (yield 75%) of the title compound, boiling at 57°-58° C./2.5 mmHg (333 Pa).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YW Yip, GL Law, WT Wong - Dalton Transactions, 2016 - pubs.rsc.org
The development of a europium(III) based probe (EuL1) for the detection of Cu(II) ions and hydrogen sulphide is presented. With the addition of Cu(II) ions, EuL1 displayed the greatest …
Number of citations: 36 pubs.rsc.org
YW Yip - 2017 - theses.lib.polyu.edu.hk
The development of lanthanide complexes for recognition of various prevalent bio-species, including metal cations and anions, has received great attention. Such senors offer some …
Number of citations: 2 theses.lib.polyu.edu.hk
ST HU, GÁ HU, DÁ HU, FD HU, GM HU, SP HU, KN HU… - sumobrain.org
The present invention relates to a catalytic process for the partial reduction of esters or lactones to silyl acetals, which upon hydrolysis give aldehydes, using silanes as reducing agents, …
Number of citations: 0 www.sumobrain.org

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